molecular formula C16H12ClNO4S B13227188 Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate

Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate

Cat. No.: B13227188
M. Wt: 349.8 g/mol
InChI Key: HQOXYDOWDVLDOW-UHFFFAOYSA-N
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Description

Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a benzyl group, a chlorosulfonyl group, and an indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The chlorosulfonyl group can be introduced via sulfonation using chlorosulfonic acid, and the benzyl group can be added through a benzylation reaction using benzyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the use of hazardous reagents like chlorosulfonic acid and benzyl chloride.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This can lead to various biological effects, depending on the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 5-(sulfamoyl)-1H-indole-1-carboxylate
  • Benzyl 5-(methanesulfonyl)-1H-indole-1-carboxylate
  • Benzyl 5-(tosyl)-1H-indole-1-carboxylate

Uniqueness

Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it particularly useful in synthetic chemistry for introducing sulfonyl functionalities into organic molecules .

Properties

Molecular Formula

C16H12ClNO4S

Molecular Weight

349.8 g/mol

IUPAC Name

benzyl 5-chlorosulfonylindole-1-carboxylate

InChI

InChI=1S/C16H12ClNO4S/c17-23(20,21)14-6-7-15-13(10-14)8-9-18(15)16(19)22-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

HQOXYDOWDVLDOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC(=C3)S(=O)(=O)Cl

Origin of Product

United States

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